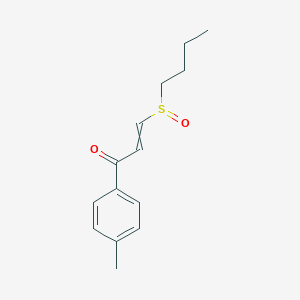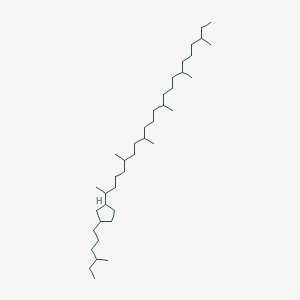
1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane likely involves multiple steps, including:
Alkylation: Introduction of the 4-methylhexyl group to the cyclopentane ring.
Methylation: Addition of methyl groups to the tricosane chain.
Cyclization: Formation of the cyclopentane ring if not already present.
Industrial Production Methods
Industrial production might involve:
Catalytic processes: Using catalysts to facilitate the addition of alkyl and methyl groups.
High-pressure reactions: To ensure the proper formation of the cyclopentane ring and attachment of long alkyl chains.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction reactions could lead to the formation of simpler hydrocarbons.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens or other nucleophiles.
Major Products
Oxidation products: Alcohols, ketones, or carboxylic acids.
Reduction products: Simpler hydrocarbons.
Substitution products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a catalyst or a catalyst precursor in organic reactions.
Material Science:
Biology
Biochemical Studies: Investigating its interactions with biological molecules.
Medicine
Drug Development: Exploring its potential as a pharmaceutical compound.
Industry
Lubricants: Due to its long alkyl chains, it might be used in the formulation of lubricants.
Surfactants: Potential use in the production of surfactants.
Mecanismo De Acción
The mechanism by which 1-(4-Methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-YL)cyclopentane exerts its effects would depend on its specific applications. For instance:
Catalysis: It might act by providing a surface for reactions to occur.
Biological interactions: It could interact with cell membranes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane derivatives: Other compounds with similar cyclopentane structures.
Long-chain hydrocarbons: Compounds with long alkyl chains and multiple methyl groups.
Uniqueness
Structural complexity: The combination of a cyclopentane ring with long, branched alkyl chains makes it unique.
Its unique structure could lead to specific applications not possible with simpler compounds.
Propiedades
Número CAS |
65271-87-6 |
|---|---|
Fórmula molecular |
C40H80 |
Peso molecular |
561.1 g/mol |
Nombre IUPAC |
1-(4-methylhexyl)-3-(6,9,13,17,21-pentamethyltricosan-2-yl)cyclopentane |
InChI |
InChI=1S/C40H80/c1-10-32(3)17-12-19-34(5)20-13-21-35(6)22-14-23-36(7)27-28-37(8)24-15-25-38(9)40-30-29-39(31-40)26-16-18-33(4)11-2/h32-40H,10-31H2,1-9H3 |
Clave InChI |
HRRJKPHLGCQXQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC1CCC(C1)C(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


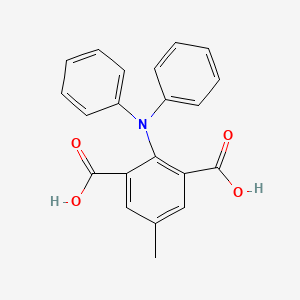




![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
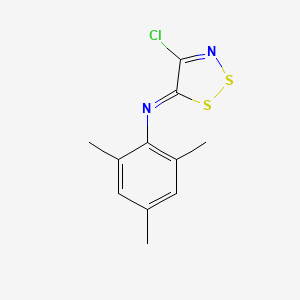
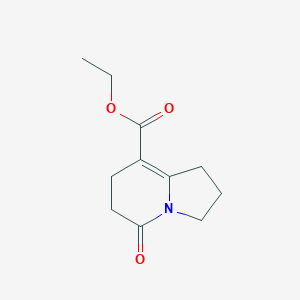
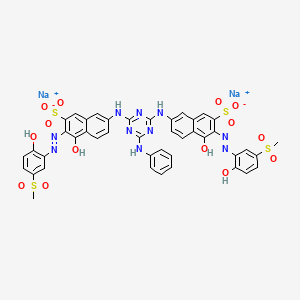
![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
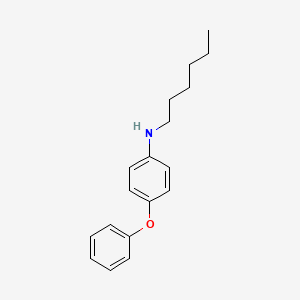
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
